molecular formula C17H17N5O3S2 B11431573 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-pyridin-3-ylpiperidine-3-carboxamide

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-pyridin-3-ylpiperidine-3-carboxamide

Cat. No.: B11431573
M. Wt: 403.5 g/mol
InChI Key: XROUJBLMKOJDOS-UHFFFAOYSA-N
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Description

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a complex organic compound that features a benzothiadiazole moiety, a sulfonyl group, a pyridine ring, and a piperidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of Benzothiadiazole Moiety: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

    Sulfonylation: The benzothiadiazole is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Piperidine Carboxamide Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a carboxylic acid derivative.

    Coupling with Pyridine: Finally, the pyridine ring is coupled to the piperidine carboxamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups in the benzothiadiazole moiety can be reduced to amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide depends on its specific application:

    Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: In electronic applications, it may function by facilitating charge transport or light emission through its conjugated system.

Comparison with Similar Compounds

  • 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(pyridin-2-yl)piperidine-3-carboxamide
  • 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(pyridin-4-yl)piperidine-3-carboxamide

Uniqueness: 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and electronic properties compared to its isomers.

Properties

Molecular Formula

C17H17N5O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-pyridin-3-ylpiperidine-3-carboxamide

InChI

InChI=1S/C17H17N5O3S2/c23-17(19-13-5-2-8-18-10-13)12-4-3-9-22(11-12)27(24,25)15-7-1-6-14-16(15)21-26-20-14/h1-2,5-8,10,12H,3-4,9,11H2,(H,19,23)

InChI Key

XROUJBLMKOJDOS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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